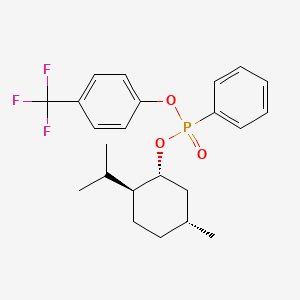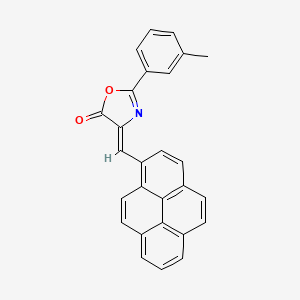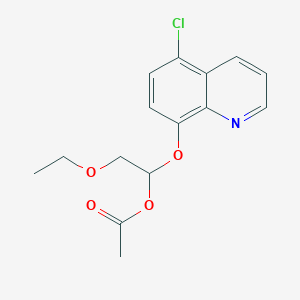
5-Bromo-7-iodoquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-iodoquinolin-8-ol, also known by its systematic name 8-quinolinol, 5-bromo-7-iodo, is a heterocyclic organic compound. Its chemical formula is C9H5BrINO, and its molecular weight is approximately 349.95 g/mol . This compound features both bromine and iodine atoms attached to a quinoline ring, making it an intriguing target for research and applications.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 5-bromo-7-iodoquinolin-8-ol. One common method involves the halogenation of quinolin-8-ol using bromine and iodine sources. The reaction proceeds through electrophilic aromatic substitution, resulting in the incorporation of both halogens at specific positions on the quinoline ring.
Reaction Conditions: The reaction conditions typically involve refluxing quinolin-8-ol with bromine and iodine in an appropriate solvent (such as chloroform or acetonitrile). Catalysts or Lewis acids may enhance the reaction efficiency. Isolation and purification steps follow to obtain the desired product.
Industrial Production: While industrial-scale production methods are less common, researchers have explored scalable approaches to synthesize this compound. Optimization of reaction conditions, catalysts, and purification techniques is essential for efficient large-scale production.
Analyse Chemischer Reaktionen
5-Bromo-7-iodoquinolin-8-ol participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the quinoline ring can yield different intermediates or products.
Substitution: Substituents on the quinoline ring can be modified using nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Major products depend on reaction conditions and substituents present. For instance, reduction may yield 5,7-dihydroxyquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Ligand Synthesis: 5-Bromo-7-iodoquinolin-8-ol serves as a versatile ligand in coordination chemistry.
Metal Complexes: It forms stable complexes with transition metals, influencing their reactivity and properties.
Antimicrobial Properties: Research explores its potential as an antimicrobial agent.
Metal Chelation: Its chelating properties may find applications in metal ion detection or therapy.
Dye Synthesis: Quinoline derivatives are used in dye production.
Pharmaceutical Intermediates: It serves as an intermediate in drug synthesis.
Wirkmechanismus
The exact mechanism by which 5-bromo-7-iodoquinolin-8-ol exerts its effects depends on its specific application. It may involve interactions with cellular receptors, enzymes, or metal ions. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While 5-bromo-7-iodoquinolin-8-ol is unique due to its dual halogenation pattern, other related compounds include:
Clioquinol: Similar structure but with chlorine instead of bromine .
5-Bromoquinolin-8-ol: Lacks the iodine substituent .
Eigenschaften
| 37171-61-2 | |
Molekularformel |
C9H5BrINO |
Molekulargewicht |
349.95 g/mol |
IUPAC-Name |
5-bromo-7-iodoquinolin-8-ol |
InChI |
InChI=1S/C9H5BrINO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H |
InChI-Schlüssel |
IMYWOQVNTHOMNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2Br)I)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
![4-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12895879.png)
